2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Description
The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide (hereafter referred to as the "target compound") is a thienopyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core fused with a six-membered tetrahydro ring system.
- A 4-chlorophenyl substituent at position 3 of the pyrimidine ring.
- A thioether-linked acetamide group at position 2, terminating in an m-tolyl (3-methylphenyl) moiety.
Its molecular formula is C₂₁H₁₉ClN₄O₂S₂ (molecular weight: 483.0 g/mol) . The 4-chlorophenyl group enhances hydrophobic interactions, while the m-tolyl acetamide contributes to steric and electronic modulation.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c1-13-3-2-4-15(11-13)23-18(26)12-29-21-24-17-9-10-28-19(17)20(27)25(21)16-7-5-14(22)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSKQJBAGVMGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound belongs to a broader class of thienopyrimidine-acetamide hybrids. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP (3.5) is intermediate, making it more membrane-permeable than Analog A (logP 2.8) but less than Analog B (logP 4.2) .
- Solubility : The m-tolyl group improves aqueous solubility compared to Analog C’s 4-isopropylphenyl (steric hindrance reduces solubility) .
- Metabolic Stability : The trifluoromethyl group in Analog B enhances resistance to oxidative metabolism, whereas the target compound’s 4-chlorophenyl may undergo slower hepatic clearance .
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is achieved through four principal stages:
- Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
- Cyclization to form the thieno[3,2-d]pyrimidin-4-one core.
- Chlorination of the pyrimidinone to a reactive 4-chloro intermediate.
- Thioether linkage formation via nucleophilic substitution with 2-mercapto-N-(m-tolyl)acetamide.
Each step is optimized based on methodologies reported for analogous thienopyrimidine systems.
Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
The Gewald reaction is employed to construct the aminothiophene backbone. Cyclohexanone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (10 mmol) are stirred in dimethylformamide (DMF) with morpholine (12 mmol) as a base at 80°C for 12 hours. The reaction proceeds via a three-component condensation, forming the 2-aminothiophene derivative as a yellow solid (Yield: 68–72%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Base | Morpholine |
| Yield | 68–72% |
The product is characterized by IR spectroscopy, showing NH₂ stretches at 3320–3350 cm⁻¹ and a carbonyl peak at 1665 cm⁻¹. NMR analysis confirms the tetrahydrobenzo[b]thiophene structure, with aromatic protons absent due to saturation.
Cyclization to Thieno[3,2-d]pyrimidin-4-one
The aminothiophene intermediate undergoes cyclization with 4-chlorobenzaldehyde (10 mmol) in DMF under acidic conditions (2M HCl, 5 mL) at 100°C for 8 hours. This step introduces the 3-(4-chlorophenyl) substituent and forms the pyrimidine ring. The product, 3-(4-chlorophenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one, is isolated as a white crystalline solid (Yield: 60–65%).
Mechanistic Insights
The aldehyde reacts with the primary amine of the thiophene, followed by intramolecular cyclization and dehydration. The use of DMF as a polar aprotic solvent facilitates imine formation, while HCl catalyzes the dehydration step.
Chlorination with Phosphorus Oxychloride
The pyrimidinone is converted to its 4-chloro derivative using phosphorus oxychloride (POCl₃). A mixture of the pyrimidinone (5 mmol) and POCl₃ (20 mL) is refluxed at 110°C for 6 hours. Excess POCl₃ is removed under vacuum, and the residue is poured onto ice to yield the chlorinated compound as a hygroscopic yellow solid (Yield: 85–90%).
Optimization Data
| Condition | Outcome |
|---|---|
| POCl₃ Equivalents | 18.9 equivalents |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Workup | Neutralization with NH₃ |
The 4-chloro intermediate is highly reactive and is used directly in the next step without further purification.
Synthesis of 2-Mercapto-N-(m-tolyl)acetamide
The thiol nucleophile is prepared via a two-step process:
- Chloroacetylation : m-Toluidine (10 mmol) reacts with chloroacetyl chloride (12 mmol) in dichloromethane (DCM) at 0°C, yielding 2-chloro-N-(m-tolyl)acetamide (Yield: 88%).
- Thiolation : The chloride is displaced by treating 2-chloro-N-(m-tolyl)acetamide (5 mmol) with thiourea (6 mmol) in ethanol under reflux for 4 hours, followed by alkaline hydrolysis (NaOH, 2M) to generate 2-mercapto-N-(m-tolyl)acetamide (Yield: 75%).
Spectral Confirmation
- IR : SH stretch at 2550 cm⁻¹, carbonyl at 1680 cm⁻¹.
- ¹H NMR (CDCl₃) : δ 7.45 (s, 1H, Ar-H), 7.21–7.18 (m, 3H, Ar-H), 3.82 (s, 2H, CH₂S), 2.34 (s, 3H, CH₃).
Thioether Formation via Nucleophilic Substitution
The 4-chloro-thienopyrimidine (5 mmol) and 2-mercapto-N-(m-tolyl)acetamide (6 mmol) are stirred in DMF with potassium carbonate (15 mmol) at 80°C for 12 hours. The reaction mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol to yield the title compound as a pale-yellow solid (Yield: 70–75%).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Spectral Characterization of Final Product
IR (KBr) : ν = 1685 cm⁻¹ (C=O, acetamide), 1630 cm⁻¹ (C=O, pyrimidinone), 1540 cm⁻¹ (C-N).
¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 4.12 (s, 2H, SCH₂), 3.05 (t, J = 6.0 Hz, 2H, CH₂), 2.82 (t, J = 6.0 Hz, 2H, CH₂), 2.34 (s, 3H, CH₃).
MS (ESI) : m/z 483.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize efficiency:
| Step | Method 1 (Reported) | Method 2 (Alternative) |
|---|---|---|
| Gewald Reaction | Morpholine/DMF | Piperidine/EtOH |
| Cyclization | HCl/DMF | H₂SO₄/AcOH |
| Chlorination | POCl₃ | SOCl₂ |
| Thioether Formation | K₂CO₃/DMF | NaH/THF |
Method 1 consistently provided higher yields and purity, particularly due to the superior nucleophilicity of the thiolate in DMF.
Industrial-Scale Considerations
For bulk synthesis, the following adjustments are recommended:
- Continuous Flow Reactors : To enhance safety during POCl₃ handling.
- Solvent Recovery Systems : DMF and ethanol can be recycled via distillation.
- Crystallization Optimization : Use anti-solvent precipitation (water/ethanol) to improve yield.
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